N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of thioamide with chloroacetoacetate, yielding products with yields above 60% (Tang Li-jua, 2015). Microwave-assisted synthesis methods have also been applied to similar molecules, facilitating the creation of compounds with significant biological properties (Shailee V. Tiwari et al., 2017).
Molecular Structure Analysis
The structure of related molecules has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These analyses confirm the presence of thiadiazole scaffolds and benzamide groups, integral to the compound's activity and stability (Shailee V. Tiwari et al., 2017).
Chemical Reactions and Properties
Compounds within this chemical class participate in diverse reactions, including antifungal and anticancer activities. Their reactivity under specific conditions can lead to the creation of new derivatives with potential biological applications (B. Narayana et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and stability, of these compounds are influenced by their structural motifs. For instance, microwave-assisted synthesis has been shown to produce compounds with desirable physical properties for further biological evaluation (Shailee V. Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for modification, enable the derivation of numerous analogues from the base structure. These derivatives exhibit a range of activities, underscoring the versatility and utility of the core compound in synthetic and medicinal chemistry endeavors (B. Narayana et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-22-7-6-11-8-12(3-5-16(11)22)17(23)10-19-18(24)13-2-4-14-15(9-13)21-25-20-14/h2-9,17,23H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHHYJGTIMTJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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